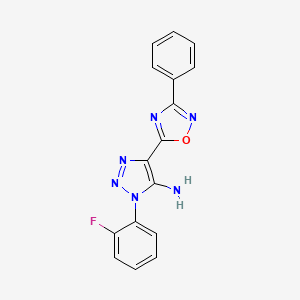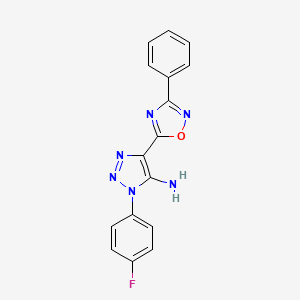![molecular formula C23H21NO4 B6524757 2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 929450-63-5](/img/structure/B6524757.png)
2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide, or DMBPA for short, is an organic compound that has been studied for its various applications in scientific research. It is a white, odorless solid that is soluble in water and has a melting point of 169-170°C. DMBPA has been used in a variety of scientific applications, such as drug discovery, medicinal chemistry, and biochemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide' involves the condensation of 7-methyl-2-oxo-2H-chromen-4-ylacetic acid with 3-(2-bromoacetyl)benzofuran, followed by amidation with 2,2-dimethylpropan-1-amine.
Starting Materials
7-methyl-2-oxo-2H-chromen-4-ylacetic acid, 3-(2-bromoacetyl)benzofuran, 2,2-dimethylpropan-1-amine
Reaction
Step 1: Condensation of 7-methyl-2-oxo-2H-chromen-4-ylacetic acid with 3-(2-bromoacetyl)benzofuran using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form 2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylacetic acid., Step 2: Deprotection of the carboxylic acid group using a base such as triethylamine (TEA) in anhydrous DCM to form 2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylacetic acid., Step 3: Amidation of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylacetic acid with 2,2-dimethylpropan-1-amine using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous DCM to form 2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide.
Aplicaciones Científicas De Investigación
DMBPA has been studied for its various applications in scientific research. It has been used in drug discovery, medicinal chemistry, and biochemistry. In drug discovery, DMBPA has been used as a starting material for the synthesis of a variety of drugs, including antimalarials and antiparasitics. In medicinal chemistry, DMBPA has been used as a scaffold for the synthesis of drug candidates with potential therapeutic applications. In biochemistry, DMBPA has been used as a substrate for enzymes, as well as an inhibitor of several enzymes.
Mecanismo De Acción
The mechanism of action of DMBPA is not fully understood, but it is believed to involve the inhibition of enzyme activity. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP450). In addition, DMBPA has been shown to interact with phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1).
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of DMBPA have been studied in both in vitro and in vivo studies. In vitro studies have shown that DMBPA can inhibit the activity of several enzymes, including COX-2, LOX, and CYP450. In addition, DMBPA has been shown to interact with PLA2 and COX-1. In vivo studies have shown that DMBPA can reduce inflammation, reduce pain, and reduce the risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DMBPA in laboratory experiments has several advantages. It is a relatively inexpensive starting material, and the synthesis of DMBPA is relatively straightforward. In addition, DMBPA has been shown to inhibit the activity of several enzymes, which makes it useful for studying enzyme activity. However, there are some limitations to using DMBPA in laboratory experiments. It is not as stable as some other compounds, and it can be difficult to store and transport.
Direcciones Futuras
The potential applications of DMBPA are still being explored. One potential application is in the field of cancer research. DMBPA has been shown to reduce inflammation and reduce the risk of cancer, and further research could lead to the development of more effective treatments for cancer. Another potential application is in the field of drug discovery. DMBPA has been used as a starting material for the synthesis of a variety of drugs, and further research could lead to the development of more effective drugs for various diseases. Finally, DMBPA could be used in the development of novel enzyme inhibitors, which could be used to study enzyme activity and develop new therapeutic agents.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-13-9-10-14-16(12-19(25)27-18(14)11-13)21-20(24-22(26)23(2,3)4)15-7-5-6-8-17(15)28-21/h5-12H,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTMPOAQPNPPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)


![ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6524715.png)
![1-ethyl-3-{[(2Z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}pyridin-1-ium iodide](/img/structure/B6524723.png)
![6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride](/img/structure/B6524732.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B6524739.png)
![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6524743.png)
![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B6524763.png)
![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6524766.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6524773.png)
![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B6524781.png)
![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B6524793.png)
![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524798.png)